molecular formula C20H14Cl2N4O2 B3013527 2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 946217-63-6

2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B3013527
CAS No.: 946217-63-6
M. Wt: 413.26
InChI Key: JTYABUZRVSYNQY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its simplicity, high yield, and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling . These methods are preferred for their efficiency and ability to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxyimidazo[1,2-b]pyridazinyl moiety is particularly noteworthy for its role in mediating these effects .

Biological Activity

2-Chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various scientific fields.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chloro groups : These enhance its reactivity and influence its biological interactions.
  • Methoxy group : This functional group may contribute to the compound's solubility and biological efficacy.
  • Imidazo[1,2-b]pyridazinyl moiety : This heterocyclic structure is often associated with various pharmacological activities.

The molecular formula is C17H16Cl2N4O3C_{17}H_{16}Cl_2N_4O_3, with a molecular weight of 443.3 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo[1,2-b]pyridazinyl Core : Cyclization reactions are employed to create the imidazo ring from appropriate precursors.
  • Introduction of Functional Groups : The chloro and methoxy groups are introduced through chlorination and methylation reactions respectively.
  • Coupling with Benzamide : The final step involves coupling the imidazo compound with benzamide under controlled conditions to yield the target compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzamide derivatives can inhibit RET kinase activity, which is crucial in cancer proliferation pathways . The specific mechanisms may involve:

  • Inhibition of Cell Proliferation : By targeting specific kinases, these compounds can effectively halt the growth of cancer cells.
  • Induction of Apoptosis : Certain derivatives have been shown to promote programmed cell death in malignant cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

The biological activity is believed to stem from the compound's ability to interact with specific enzymes or receptors within cellular pathways. For example:

  • Enzyme Inhibition : The chloro and methoxy groups may facilitate binding to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The imidazo moiety may allow for selective modulation of receptor activity, influencing downstream signaling pathways.

Case Studies and Research Findings

StudyFindings
Study on RET Kinase InhibitionDemonstrated that related compounds inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .
Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Structure-Activity Relationship (SAR) AnalysisIdentified key structural features contributing to biological activity, emphasizing the importance of chloro and methoxy substitutions .

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O2/c1-28-19-9-8-18-23-17(11-26(18)25-19)12-6-7-15(22)16(10-12)24-20(27)13-4-2-3-5-14(13)21/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYABUZRVSYNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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